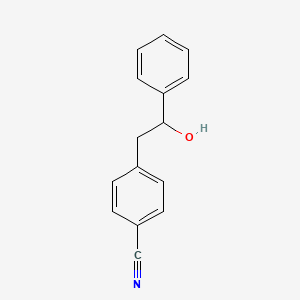

4-(2-Hydroxy-2-phenylethyl)benzonitrile

Descripción general

Descripción

“4-(2-Hydroxy-2-phenylethyl)benzonitrile” is a chemical compound with the molecular formula C15H13NO and a molecular weight of 223.27 . It is a solid substance .

Molecular Structure Analysis

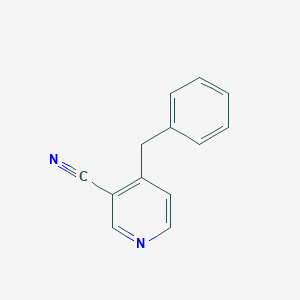

The molecular structure of “4-(2-Hydroxy-2-phenylethyl)benzonitrile” consists of a benzonitrile group attached to a phenylethyl group with a hydroxy (OH) substituent . The exact structure can be represented by the SMILES stringN#CC(C=C1)=CC=C1CCC2=CC=CC=C2O . Physical And Chemical Properties Analysis

“4-(2-Hydroxy-2-phenylethyl)benzonitrile” is a solid substance . It has a molecular weight of 223.27 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis of Antidepressant Impurities : 4-(2-Hydroxy-2-phenylethyl)benzonitrile has been studied in the context of synthesizing impurities of antidepressants like citalopram. This compound emerges as a by-product during the production of citalopram, which makes it valuable for studying the quality of this antidepressant. Research has explored different synthesis methods to obtain high-purity forms of such compounds (Zhang Dao-zhen, 2010).

Study of Dual Fluorescence in Molecules : Investigations into molecules like 4-(N,N-Dimethyl-amino)benzonitrile (DMABN) help understand dual fluorescence phenomena. This research provides insights into intramolecular charge-transfer states and electronic decoupling processes in similar molecules (A. Köhn & C. Hättig, 2004).

Biological and Pharmaceutical Research

- Novel Androgen Receptor Antagonists : Compounds like 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile have been developed as nonsteroidal androgen receptor antagonists. These are used for controlling sebum and treating androgenetic alopecia. Their rapid systemic metabolism minimizes unwanted side effects (J. Li et al., 2008).

Cancer Research

- Anticancer Compounds : A family of Iron(II)-Cyclopentadienyl compounds, including variants of benzonitrile, has shown strong activity against colorectal and triple-negative breast cancer cells. These compounds induce cell death through apoptosis and inhibit proliferation, demonstrating a potential new avenue for cancer treatment (Adhan Pilon et al., 2020).

Analytical Chemistry

- Electrochemical Studies : Research in electrochemical mechanisms has used hydroxybenzonitriles as proton donors. This aids in understanding reduction processes in non-aqueous solutions and the role of these compounds in electrochemical reactions (R. Sokolová et al., 2012).

Material Science

- Liquid Crystalline Properties : Studies on benzonitrile derivatives have explored their behavior as liquid crystals. This research helps understand how the molecular structure of such compounds influences their phase behavior and potential applications in materials science (Srinatha M K et al., 2022).

Environmental Science

- Herbicidal Effectiveness : Analysis using principal component analysis has been employed to understand the herbicidal effectiveness of various hydroxy-benzonitrile derivatives. This research is crucial for developing effective herbicides with minimal environmental impact (Z. Szigeti et al., 1985).

Energy Storage

- High Voltage Battery Additives : Compounds like 4-(Trifluoromethyl)-benzonitrile have been used as electrolyte additives in high voltage lithium-ion batteries. These additives improve the cyclic stability of the batteries, indicating their importance in the development of more efficient energy storage systems (Wenna Huang et al., 2014).

Propiedades

IUPAC Name |

4-(2-hydroxy-2-phenylethyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c16-11-13-8-6-12(7-9-13)10-15(17)14-4-2-1-3-5-14/h1-9,15,17H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWCFOSMLLJNOML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC2=CC=C(C=C2)C#N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Hydroxy-2-phenylethyl)benzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-methylpyrazol-3-yl)carbamoyl]benzoic Acid](/img/structure/B3278487.png)

![2-Azaspiro[5.6]dodecane](/img/structure/B3278521.png)

![N-benzyl-1-(2-chloro-2-phenylethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3278557.png)